Amino-PEG8-Acid

Catalog No.
S518605
CAS No.
756526-04-2
M.F
C19H39NO10
M. Wt
441.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG8-Acid

CAS Number

756526-04-2

Product Name

Amino-PEG8-Acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C19H39NO10

Molecular Weight

441.52

InChI

InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22)

InChI Key

YLKOHZCQTVYVDB-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amino-PEG8-acid

Description

The exact mass of the compound Amino-PEG8-Acid is 441.2574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Amino Group (NH2)

    This functional group acts as a reactive site for attaching other molecules. Amino-PEG8-Acid can react with various functional groups like activated NHS esters and carbonyls (ketones and aldehydes) [].

  • Polyethylene Glycol (PEG) Spacer (PEG8)

    This spacer is a hydrophilic chain, meaning it has an affinity for water. The presence of PEG8 enhances the water solubility of the entire molecule and the final conjugate [].

  • Carboxylic Acid (COOH)

    This terminal group can react with primary amine groups to form stable amide bonds. These bonds are crucial for attaching Amino-PEG8-Acid to biomolecules like proteins and antibodies [].

  • Biomolecule Conjugation

    Amino-PEG8-Acid serves as a linker molecule for attaching various biomolecules like drugs, peptides, proteins, and antibodies to other molecules or surfaces [, ]. This conjugation process can improve the properties of the biomolecule, such as increasing its water solubility, reducing aggregation, and enhancing its targeting ability in drug delivery applications [].

  • Surface Modification

    Due to the presence of both amine and carboxylic acid groups, Amino-PEG8-Acid can be used to modify the surface properties of materials. This can be used to create biocompatible surfaces for implants or biosensors [].

Amino-PEG8-Acid is a polyethylene glycol compound featuring an amino group and a terminal carboxylic acid. Its molecular formula is C₁₉H₃₉NO₁₀, and it has a molecular weight of approximately 395.52 g/mol. This compound is characterized by its hydrophilicity, which enhances its solubility in aqueous environments, making it particularly useful in biological and pharmaceutical applications. The presence of the amino group allows for versatile chemical modifications, while the carboxylic acid facilitates conjugation with various biomolecules.

  • Increased Water Solubility: The PEG chain improves the water solubility of the conjugated biomolecule, which is essential for many biological applications [, ].
  • Reduced Immunogenicity: PEGylation (attachment of PEG) can shield the biomolecule from the immune system, making it less likely to be recognized and destroyed as foreign [].

Amino-PEG8-acid is generally considered safe for research purposes when handled appropriately according to laboratory safety guidelines [, ]. However, some safety information is available:

  • Acute Toxicity: Studies indicate that Amino-PEG8-acid may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation [].

  • Amine Conjugation: Reacts with carboxylic acids and activated esters (such as NHS esters) to form stable amide bonds.
  • Carbonyl Reactions: The amino group can react with carbonyl compounds (aldehydes and ketones) through nucleophilic addition.
  • Thiol Conjugation: Although less common, the amino group can also interact with thiol groups under specific conditions.

These reactions are critical for bioconjugation processes, allowing the attachment of drugs, proteins, or other biomolecules to the PEG linker for enhanced therapeutic efficacy .

Amino-PEG8-Acid exhibits low toxicity and is generally considered non-immunogenic, which is advantageous for pharmaceutical applications. Its hydrophilic nature aids in increasing the solubility of hydrophobic drugs and improving their bioavailability. Additionally, PEGylation (the process of attaching polyethylene glycol chains to molecules) can prolong the circulation time of therapeutic agents in the bloodstream by reducing renal clearance and immune recognition .

The synthesis of Amino-PEG8-Acid typically involves several steps:

  • Starting Materials: Begin with a suitable polyethylene glycol derivative.
  • Functionalization: Introduce an amino group through reductive amination or by reacting with an amine reagent.
  • Carboxylation: Convert the terminal hydroxyl group into a carboxylic acid via oxidation or direct reaction with appropriate reagents such as succinic anhydride.

These methods allow for precise control over the molecular weight and functional groups, tailoring the compound for specific applications .

Amino-PEG8-Acid has a wide range of applications:

  • Drug Delivery: Enhances solubility and stability of therapeutic agents.
  • Bioconjugation: Used in linking drugs to proteins or antibodies for targeted therapy.
  • Diagnostics: Serves as a linker in imaging agents to improve detection sensitivity.
  • Research Tools: Utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Several compounds share structural similarities with Amino-PEG8-Acid, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Amino-PEG4-AcidShorter PEG chain (4 units)Faster clearance; lower solubility
Amino-PEG12-AcidLonger PEG chain (12 units)Increased solubility; longer half-life
Aminooxy-PEG8-AcidContains an aminooxy group instead of an amino groupUseful for specific bioconjugation reactions
Biotin-PEG8-AcidBiotin conjugated to PEGStrong affinity for streptavidin; used in assays
Thiol-PEG8-AcidContains a thiol groupReactive towards maleimides for conjugation

Amino-PEG8-Acid stands out due to its optimal balance between hydrophilicity and reactivity, making it suitable for various applications in drug delivery and bioconjugation while maintaining low toxicity profiles .

Amino-PEG8-Acid, systematically named 23-amino-3,6,9,12,15,18,21-heptaoxatricosan-1-oic acid, represents a heterobifunctional polyethylene glycol derivative with distinct terminal functional groups [2] [4]. The molecular structure consists of an eight-unit polyethylene glycol chain (PEG8) with an amino group at one terminus and a carboxylic acid group at the other, creating a versatile bifunctional linker molecule [4] [7]. With a molecular formula of C19H39NO10 and a molecular weight of 441.52 g/mol, this compound exhibits unique structural characteristics that enable its application in various chemical reactions [2] [7].

The molecular architecture of Amino-PEG8-Acid features a linear backbone of eight ethylene glycol units, providing a flexible spacer with approximately 28 atoms and a length of 32.2 Å between the terminal functional groups [3]. This extended conformation contributes to the compound's distinctive physicochemical properties and reactivity profile [4] [9]. The structure can be represented as H2N-CH2CH2-O-(CH2CH2-O)7-CH2CH2-COOH, highlighting the terminal amino and carboxylic acid groups connected by the polyethylene glycol chain [2] [7].

Table 1: Physicochemical Properties of Amino-PEG8-Acid

PropertyValue
Chemical Name23-amino-3,6,9,12,15,18,21-heptaoxatricosan-1-oic acid
CAS Number756526-04-2
Molecular FormulaC19H39NO10
Molecular Weight441.52 g/mol
Physical FormWhite solid
Purity>95%
Storage Conditions0-10°C, protected from light and moisture

The reactivity of Amino-PEG8-Acid is primarily determined by its terminal functional groups [4] [12]. The amino group (-NH2) at one end exhibits nucleophilic properties, readily reacting with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, aldehydes, and ketones [4] [11]. With a pKa value of approximately 9-10, the amino group exists predominantly in its protonated form (NH3+) at physiological pH, influencing its reactivity and solubility characteristics [11] [12].

Table 2: Functional Group Reactivity of Amino-PEG8-Acid

Functional GroupReactivitypKa/Characteristics
Amino (-NH2)Nucleophilic; reacts with carboxylic acids, NHS esters, aldehydes, ketonespKa ≈ 9-10; protonated at physiological pH
Carboxylic Acid (-COOH)Electrophilic; forms amide bonds with amines in presence of coupling agents (EDC, DCC)pKa ≈ 4-5; deprotonated at physiological pH
Ether Linkages (-O-)Stable under physiological conditions; susceptible to oxidative degradation at elevated temperaturesElectron-donating; forms hydrogen bonds with water

The carboxylic acid group (-COOH) at the opposite terminus displays electrophilic properties and can form stable amide bonds with primary amines in the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) [4] [11]. With a pKa of approximately 4-5, the carboxylic acid group exists predominantly in its deprotonated form (COO-) at physiological pH, contributing to the compound's overall charge characteristics and solubility profile [11] [12].

The ether linkages (-O-) within the polyethylene glycol backbone are relatively stable under physiological conditions but can undergo oxidative degradation at elevated temperatures or in the presence of strong oxidizing agents [10] [13]. These ether groups contribute significantly to the hydrophilicity of the molecule through hydrogen bonding with water molecules, enhancing its aqueous solubility [10] [19].

Solubility Profile in Aqueous and Organic Media

Amino-PEG8-Acid exhibits exceptional solubility characteristics across various media, with particularly high solubility in aqueous environments due to its hydrophilic polyethylene glycol backbone and polar terminal groups [4] [15]. The presence of multiple ether linkages in the PEG chain enables extensive hydrogen bonding with water molecules, resulting in excellent water solubility [15] [16]. This hydrophilic character is further enhanced by the ionizable terminal groups, which contribute to solubility across a wide pH range [16] [19].

In aqueous solutions, Amino-PEG8-Acid forms clear solutions even at high concentrations, making it suitable for various applications requiring water-compatible reagents [15] [18]. The hydrophilic PEG spacer significantly increases solubility in aqueous media compared to non-PEGylated analogs, which is a characteristic property of polyethylene glycol derivatives [16] [19].

Table 3: Solubility Profile of Amino-PEG8-Acid in Various Solvents

Solvent TypeSolubilityNotes
WaterExcellentForms clear solutions at high concentrations
MethanolExcellentReadily dissolves
EthanolGoodGood solubility
AcetoneModerateModerate solubility
DMFExcellentExcellent solvent for reactions
DMSOExcellentCommonly used for stock solutions
DichloromethaneLimitedLimited solubility
ChloroformLimitedLimited solubility
HexanePoorEssentially insoluble
ToluenePoorEssentially insoluble

The solubility profile of Amino-PEG8-Acid extends beyond aqueous media to include various organic solvents [7] [20]. The compound demonstrates excellent solubility in polar organic solvents such as methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making these suitable choices for preparing stock solutions and conducting reactions [7] [20]. Moderate solubility is observed in solvents of intermediate polarity such as ethanol and acetone [17] [20].

In contrast, Amino-PEG8-Acid exhibits limited solubility in chlorinated solvents like dichloromethane and chloroform, and is essentially insoluble in non-polar solvents such as hexane and toluene [17] [20]. This solubility pattern follows the general trend observed for polyethylene glycol derivatives, where solubility decreases with decreasing solvent polarity [17] [20].

The solubility characteristics of Amino-PEG8-Acid are significantly influenced by temperature, with increased solubility typically observed at higher temperatures in both aqueous and organic media [16] [19]. This temperature dependence can be utilized to enhance dissolution rates during solution preparation [16] [20].

The presence of salts and other ionic species in solution can also affect the solubility of Amino-PEG8-Acid through salting-in or salting-out effects, depending on the nature and concentration of the ions present [19] [25]. These effects are particularly relevant in biological buffer systems and reaction media containing various salts [19] [27].

Thermal Stability and Degradation Kinetics

Amino-PEG8-Acid demonstrates thermal stability characteristics typical of polyethylene glycol derivatives, with stability decreasing as temperature increases [21] [22]. At ambient temperatures (0-25°C), the compound exhibits excellent stability with negligible degradation over extended periods, making room temperature storage viable for short to medium terms [22] [26]. However, as with most polyethylene glycol compounds, long-term storage at reduced temperatures (0-10°C) is recommended to minimize potential degradation [7] [26].

The thermal profile of Amino-PEG8-Acid can be characterized by its melting point range, which is approximately 50-60°C based on similar polyethylene glycol compounds of comparable molecular weight [21] [22]. This relatively low melting point is characteristic of low molecular weight polyethylene glycol derivatives and reflects the flexible nature of the PEG backbone [21] [22].

Table 4: Thermal Stability Profile of Amino-PEG8-Acid

Temperature (°C)StabilityDegradation RateNotes
<0ExcellentNegligibleRecommended for long-term storage
0-25ExcellentNegligibleStable at room temperature for months
25-50GoodSlowMinimal degradation over weeks
50-75ModerateModerateNoticeable degradation over days
75-100PoorRapidSignificant degradation within hours
>100Very PoorVery RapidRapid decomposition

The primary mechanism of thermal degradation for Amino-PEG8-Acid involves random chain scission of the polyethylene glycol backbone, particularly at elevated temperatures [31] [32]. This process is accelerated in the presence of oxygen, leading to oxidative degradation that produces aldehydes, carboxylates, and peroxides as primary degradation products [31] [32]. The degradation kinetics follow a first-order reaction with respect to the compound concentration, with the rate increasing exponentially with temperature according to the Arrhenius equation [31] [33].

Studies on similar polyethylene glycol compounds have shown that thermal degradation becomes significant at temperatures above 75°C, with rapid degradation occurring within hours at temperatures exceeding 80°C [21] [31]. The degradation process is particularly pronounced in the presence of air, where oxidative mechanisms contribute substantially to the breakdown of the molecule [31] [32].

The thermal stability of Amino-PEG8-Acid is influenced by several factors, including the presence of oxygen, exposure to light, and the presence of metal ions that can catalyze oxidative degradation [26] [31]. Storage under inert gas (such as argon or nitrogen) and protection from light can significantly enhance the thermal stability of the compound [26] [28].

Degradation kinetics studies on similar polyethylene glycol derivatives have demonstrated that the half-life of these compounds decreases dramatically with increasing temperature [31] [33]. While the compound may remain stable for months to years at room temperature (25°C), the half-life can decrease to days or even hours at elevated temperatures (>75°C) [31] [33].

Table 5: Degradation Pathways of Amino-PEG8-Acid

Degradation PathwayPrimary MechanismRate-Determining FactorsPrimary ProductsHalf-life (25°C)
Oxidative DegradationFree radical attack on ether linkagesOxygen concentration, temperature, presence of metal ionsAldehydes, carboxylates, peroxidesMonths (in presence of O2)
Thermal DecompositionRandom chain scissionTemperature, heating durationLower molecular weight PEG fragmentsN/A (stable at 25°C)
Hydrolytic DegradationEster hydrolysis (carboxylic end)pH extremes, temperaturePEG alcohol and free acidYears (pH 4-9)
Enzymatic DegradationOxidation of terminal groupsEnzyme specificity, accessibilityOxidized PEG fragmentsMonths to years

pH-Dependent Behavior and Ionic Interactions

Amino-PEG8-Acid exhibits distinct pH-dependent behavior due to its terminal ionizable groups, which significantly influence its charge characteristics, solubility, and reactivity across different pH environments [24] [27]. The compound contains both acidic (carboxylic acid) and basic (amino) functional groups, allowing it to exist in various ionization states depending on the pH of the solution [24] [27].

At low pH values (1-3), the amino group is fully protonated (NH3+) while the carboxylic acid group remains predominantly protonated (COOH), resulting in a net positive charge on the molecule [24] [25]. This cationic character enhances water solubility through favorable interactions with the aqueous environment [24] [27].

In the mildly acidic to neutral pH range (4-6), the amino group remains protonated while the carboxylic acid group begins to deprotonate, creating a zwitterionic species with both positive and negative charges [24] [27]. This zwitterionic character contributes to excellent water solubility and unique interaction properties with both cationic and anionic species in solution [24] [27].

Table 6: pH-Dependent Behavior of Amino-PEG8-Acid

pH RangeAmino Group StateCarboxyl Group StateNet ChargeSolubility Characteristics
1-3Protonated (NH3+)Protonated (COOH)PositiveHigh water solubility due to charged amino group
4-6Protonated (NH3+)Equilibrium COOH/COO-ZwitterionicGood water solubility; zwitterionic character
7Primarily ProtonatedDeprotonated (COO-)Near NeutralGood water solubility
8-10Equilibrium NH3+/NH2Deprotonated (COO-)NegativeGood water solubility; increased interaction with cations
11-14Deprotonated (NH2)Deprotonated (COO-)NegativeHigh water solubility due to charged carboxylate

At physiological pH (approximately 7), the carboxylic acid group is predominantly deprotonated (COO-) while the amino group remains largely protonated, resulting in a near-neutral overall charge [24] [27]. As the pH increases to the alkaline range (8-10), the amino group begins to deprotonate, shifting the equilibrium toward the neutral amino form (NH2) while the carboxylate remains deprotonated, resulting in a net negative charge [24] [27].

In strongly alkaline conditions (pH 11-14), both the amino and carboxylic acid groups are fully deprotonated, resulting in a negatively charged molecule with enhanced interactions with cationic species in solution [24] [27]. This pH-dependent behavior allows Amino-PEG8-Acid to adapt its properties based on the environmental pH, making it versatile across various applications and reaction conditions [24] [27].

The polyethylene glycol backbone of Amino-PEG8-Acid also participates in significant ionic interactions, particularly with cations through coordination with the ether oxygen atoms [25] [27]. These interactions resemble crown ether complexation, where the oxygen atoms in the PEG chain can coordinate with cations such as sodium, potassium, and calcium [25] [27].

Table 7: Ionic Interactions of Amino-PEG8-Acid

Ion TypeInteraction SiteInteraction StrengthEffect on Properties
Cations (Na+, K+, Ca2+)Ether oxygens, carboxylateModerateCrown ether-like complexation; increased viscosity at high ion concentrations
Anions (Cl-, PO43-)Protonated amino groupWeak to ModerateElectrostatic interactions; minimal effect on solubility
Transition Metals (Fe2+/3+, Cu2+)Carboxylate, amino groupStrongPotential for coordination complexes; may catalyze oxidative degradation
Heavy Metals (Pb2+, Hg2+)Amino group, carboxylateStrongStrong chelation; may precipitate at high concentrations

Transition metal ions, such as iron and copper, can form coordination complexes with both the carboxylate and amino groups of Amino-PEG8-Acid [25] [27]. These interactions are particularly strong and can influence the compound's stability, as transition metals may catalyze oxidative degradation processes [25] [31]. Heavy metals like lead and mercury also form strong complexes with Amino-PEG8-Acid, potentially leading to precipitation at high concentrations [25] [27].

The ionic interactions of Amino-PEG8-Acid are influenced by factors such as ion concentration, temperature, and the presence of competing ligands [25] [27]. These interactions can be leveraged for specific applications or must be considered when using the compound in environments with high ionic strength [25] [27].

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.7

Exact Mass

441.2574

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types